

3-(3,5-Dichlorophenyl)acrylic acid CAS number 20595-53-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3,5-Dichlorophenyl)acrylic acid

Cat. No.: B183558

[Get Quote](#)

An In-depth Technical Guide to **3-(3,5-Dichlorophenyl)acrylic acid** (CAS 20595-53-3)

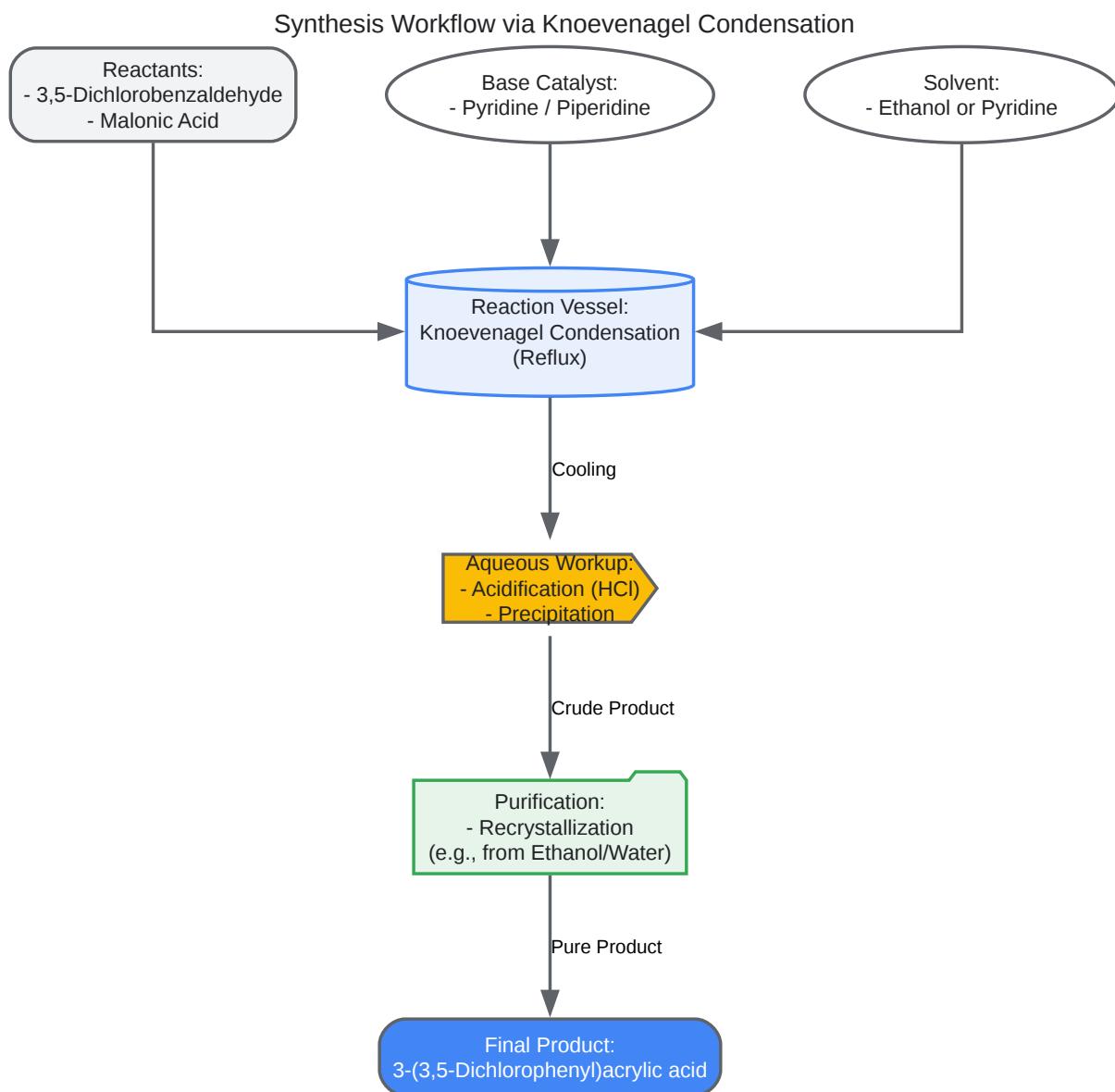
Introduction: Unveiling a Versatile Scaffold

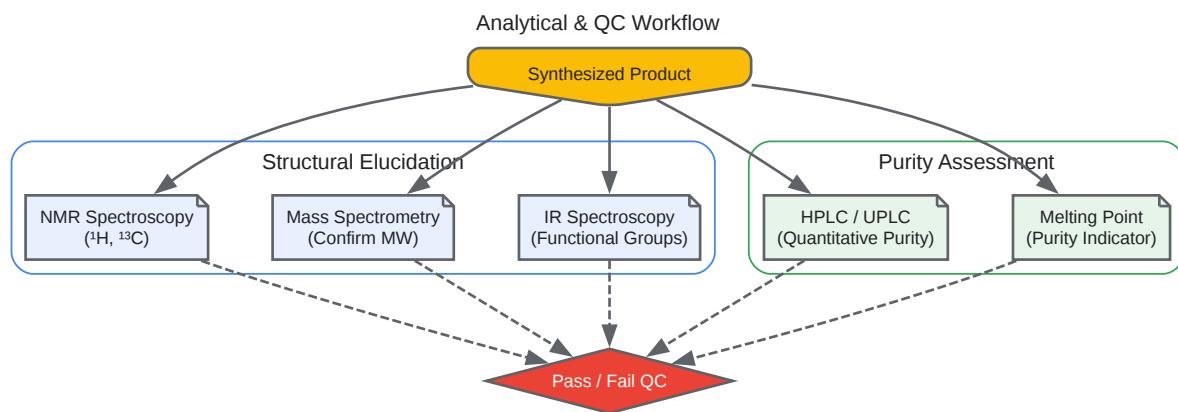
In the landscape of chemical synthesis and drug discovery, cinnamic acids and their derivatives represent a class of organic compounds with significant utility. **3-(3,5-Dichlorophenyl)acrylic acid**, identified by CAS number 20595-53-3, is a notable member of this family.^[1] Structurally, it is an unsaturated carboxylic acid featuring a dichlorinated phenyl ring, a substitution pattern that imparts distinct chemical properties and potential for biological activity. This compound serves as a versatile small molecule scaffold and a key building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors. This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its analytical characterization and potential applications, grounded in established chemical principles.

Core Physicochemical & Computed Properties

A precise understanding of a compound's physical and chemical characteristics is foundational to its application in research. **3-(3,5-Dichlorophenyl)acrylic acid** is a white crystalline solid, a common characteristic of many cinnamic acids. Its solubility profile, marked by moderate solubility in organic solvents and limited aqueous solubility, is typical for aromatic compounds of this nature.

Property	Value	Source(s)
CAS Number	20595-53-3	[1] [2]
IUPAC Name	(2E)-3-(3,5-dichlorophenyl)prop-2-enoic acid	[1]
Synonyms	(E)-3-(3,5-Dichlorocinnamic acid)Dichlorophenyl)propenoic acid, 3,5-Dichlorocinnamic acid	[1] [2]
Molecular Formula	C ₉ H ₆ Cl ₂ O ₂	[2]
Molecular Weight	217.05 g/mol	[1] [2]
Topological Polar Surface Area (TPSA)	37.3 Å ²	[2]
LogP (Computed)	3.0912	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	1	[2]
Rotatable Bonds	2	[2]


Synthesis Pathway: The Knoevenagel Condensation


The synthesis of cinnamic acid derivatives is most effectively achieved through carbon-carbon bond-forming reactions. The Knoevenagel condensation is a cornerstone method for this transformation, valued for its efficiency and reliability.[\[3\]](#)[\[4\]](#) This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[\[4\]](#)[\[5\]](#) For the synthesis of **3-(3,5-Dichlorophenyl)acrylic acid**, the logical precursors are 3,5-dichlorobenzaldehyde and malonic acid.

The causality behind this choice is rooted in the mechanism. A weak base, such as piperidine or pyridine, is sufficient to deprotonate the highly acidic methylene protons of malonic acid, forming a nucleophilic enolate.[\[6\]](#) This enolate then readily attacks the electrophilic carbonyl carbon of the 3,5-dichlorobenzaldehyde. The subsequent intermediate undergoes dehydration and, crucially, decarboxylation, which is a spontaneous and favorable step when malonic acid

is the active methylene source.^[3] This entire sequence is often referred to as the Doebner modification of the Knoevenagel condensation.^[3] While the classical Perkin reaction, involving an acid anhydride and the salt of the corresponding acid, is also a viable method for producing cinnamic acids, the Knoevenagel-Doebner approach is often preferred for its milder conditions and simpler workup.^{[7][8]}

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. chemscene.com [chemscene.com]
- 3. bepls.com [bepls.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrj.org [chemrj.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- To cite this document: BenchChem. [3-(3,5-Dichlorophenyl)acrylic acid CAS number 20595-53-3]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b183558#3-3-5-dichlorophenyl-acrylic-acid-cas-number-20595-53-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com